1H-Purine-2,6-dione, 3,7-dihydro-8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)-

Descripción

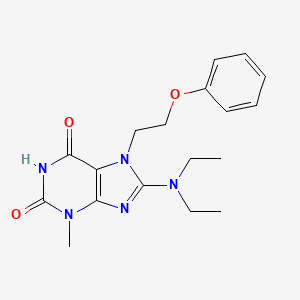

The compound 1H-Purine-2,6-dione, 3,7-dihydro-8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)- is a purine derivative characterized by substitutions at positions 7 and 8 of the purine core. Position 8 is substituted with a diethylamino group, a strong electron-donating moiety that may influence electronic properties and receptor interactions.

Propiedades

Número CAS |

105522-58-5 |

|---|---|

Fórmula molecular |

C18H23N5O3 |

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |

InChI |

InChI=1S/C18H23N5O3/c1-4-22(5-2)17-19-15-14(16(24)20-18(25)21(15)3)23(17)11-12-26-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,20,24,25) |

Clave InChI |

SIYFFUFRWMYNJE-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |

Origen del producto |

United States |

Métodos De Preparación

Core Structure Formation and Precursor Selection

The purine-2,6-dione scaffold serves as the foundational structure for this compound. 3-Methylxanthine (3,7-dihydro-3-methyl-1H-purine-2,6-dione) is a practical starting material due to its pre-existing methyl group at position 3 . Alternative precursors include 8-bromo- or 8-chloropurine-2,6-dione derivatives, which facilitate subsequent substitutions at position 8 . The choice of precursor depends on the availability of functional groups and the desired regioselectivity.

Regioselective Alkylation at Position 7

Introducing the 2-phenoxyethyl moiety at position 7 requires careful control of reaction conditions to avoid competing substitutions. A validated approach involves:

-

Reagents : 2-Phenoxyethyl bromide or chloride as the alkylating agent.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the N-7 position .

-

Solvent : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) .

-

Conditions : Heating at 80–120°C for 4–8 hours under inert atmosphere .

For example, in a similar synthesis, alkylation of 8-bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione with 2-butyn-1-yl bromide achieved a 47% yield after purification . Adapting this protocol for 2-phenoxyethyl bromide would likely require extended reaction times due to steric hindrance from the phenoxy group.

Nucleophilic Substitution at Position 8

The 8-(diethylamino) group is introduced via nucleophilic displacement of a halogen atom (e.g., bromine or chlorine) at position 8. Critical parameters include:

-

Reagents : Diethylamine in excess to drive the reaction to completion.

-

Catalyst : Potassium iodide (KI) to enhance reactivity through halide exchange .

-

Solvent : Toluene or methylene chloride, which stabilize intermediate species .

In a patent example, substitution of 8-bromo-purine derivatives with (3R)-piperidin-3-amine dihydrochloride in the presence of K₂CO₃ and KI yielded 47% of the desired product . Applying analogous conditions with diethylamine could achieve comparable efficiency, though steric and electronic effects may necessitate optimization.

Multi-Component Reactions for Streamlined Synthesis

Recent advances in purine chemistry highlight the utility of multi-component reactions (MCRs) for constructing complex derivatives. A method reported by PMC involves:

-

Components : Purine base, acetal (e.g., phenoxyethyl acetal), and acetic anhydride.

-

Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

Purification and Isolation Techniques

Post-synthetic purification is critical for obtaining high-purity product. Methods include:

-

Solvent Extraction : Washing with acetic acid (10%) and methyl isobutyl ketone to remove unreacted starting materials .

-

Crystallization : Using methanol or toluene to precipitate the product .

-

Chromatography : Silica gel column chromatography for resolving regioisomers .

For instance, a patent-described purification of a related purine derivative involved sequential extractions with methylene chloride and sodium hydroxide, followed by solvent distillation, yielding 47% pure product .

Challenges and Optimization Strategies

-

Regioselectivity : Purine alkylation favors N-9 substitution, but the target compound requires N-7 and C-8 modifications. Using bulky bases (e.g., DBU) or protecting groups (e.g., acetyl) can direct reactivity to N-7 .

-

Steric Hindrance : The phenoxyethyl group may slow substitution at position 8. Increasing reaction temperature or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) could mitigate this .

-

Yield Improvement : Multi-step protocols often suffer from low cumulative yields. One-pot MCRs or tandem alkylation-substitution sequences may enhance efficiency .

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Tipos de Reacciones

WAY-271674 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El centro de platino puede sufrir oxidación, alterando su estado de oxidación y reactividad.

Reducción: Las reacciones de reducción también pueden ocurrir, afectando al complejo de coordinación de platino.

Sustitución: Las reacciones de sustitución de ligandos son comunes, donde los ligandos alrededor del centro de platino son reemplazados por otros ligandos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ligandos para reacciones de sustitución. Las condiciones típicamente implican temperaturas controladas y niveles de pH para asegurar la vía de reacción deseada.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a complejos de platino de estado de oxidación más alto, mientras que las reacciones de sustitución pueden producir diferentes complejos de platino-ligando.

Aplicaciones Científicas De Investigación

Química: Como un compuesto a base de platino, es de interés para estudiar la química de coordinación de metales y los mecanismos de reacción.

Biología: Sus interacciones con moléculas biológicas, como el ADN, lo convierten en una herramienta valiosa para comprender los procesos celulares y desarrollar nuevas estrategias terapéuticas.

Industria: Las propiedades únicas del compuesto también pueden encontrar aplicaciones en procesos industriales que requieren complejos específicos de coordinación de metales.

Mecanismo De Acción

El mecanismo de acción de WAY-271674 implica su interacción con el ADN, lo que lleva a la formación de aductos de ADN que interfieren con la replicación y transcripción del ADN. Esto resulta en la inhibición del crecimiento y proliferación de las células cancerosas. El centro de platino juega un papel crucial en la unión al ADN, y los ligandos específicos alrededor del platino influyen en la reactividad y eficacia del compuesto .

Comparación Con Compuestos Similares

Structural Variations and Pharmacological Relevance

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituents at positions 7 and 7. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives

Key Findings from Comparative Analysis

Position 7 Modifications: The target compound’s 2-phenoxyethyl group introduces aromaticity and moderate lipophilicity, contrasting with:

- 7-Methyl in Istradefylline (simpler alkyl group, lower steric hindrance) .

- 3-Methylbenzyl in (bulkier aromatic substituent) .

Position 8 Modifications: The diethylamino group in the target compound is a strong electron donor, differing from:

- Styryl groups (e.g., Istradefylline’s 3,4-dimethoxystyryl), which enable π-π stacking with receptors .

- Bromo substituents (), which are electrophilic and used as synthetic intermediates .

- Piperidinyl () or tetrahydrofuranmethylamino (), which may enhance solubility or target specificity .

Biological Activity Correlations: Istradefylline’s A2A receptor antagonism is attributed to its styryl group’s interaction with hydrophobic receptor pockets . Linagliptin’s DPP-4 inhibition relies on the 8-piperidinyl group’s hydrogen-bonding capability . The target compound’s diethylamino group could modulate adenosine receptors but may require further biological validation.

Synthetic and Analytical Methods :

- Similar compounds are synthesized via amination (), cyclocondensation, or halogenation (). Characterization typically involves NMR, mass spectrometry, and HPLC .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-substituted theophylline derivatives like this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 8-substituted theophylline derivatives typically involves nucleophilic substitution at the C8 position. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can react with diethylamine to introduce the diethylamino group. Reaction optimization includes controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of nucleophiles. Post-synthetic purification via column chromatography or recrystallization ensures product integrity. Spectral validation (FTIR, -NMR) is critical to confirm substitutions and purity .

Q. How should researchers characterize the structural and functional groups of this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR : Identify carbonyl stretches (C=O) at ~1650–1700 cm, aliphatic C-H stretches (~2850–2960 cm), and N-H stretches (if present) at ~3300 cm. The phenoxyethyl group may show aromatic C-O-C bending near 1250 cm .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight. Key fragments (e.g., m/z 169 for theophylline core or m/z 149 for phenoxyethyl cleavage) aid in structural elucidation .

- NMR : -NMR peaks for the diethylamino group (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N-CH) and phenoxyethyl protons (δ 6.8–7.3 ppm for aromatic H) are diagnostic .

Q. What computational tools are suitable for predicting drug-like properties or reactivity of this xanthine derivative?

- Methodological Answer : Tools like Chemicalize.org (based on ChemAxon) can calculate partition coefficients (LogP), polar surface area, and hydrogen-bonding capacity. For reactivity, density functional theory (DFT) simulations assess electronic properties (e.g., HOMO-LUMO gaps) of the diethylamino and phenoxyethyl substituents. Molecular docking may predict binding affinities to adenosine receptors, leveraging structural analogs from xanthine databases .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis and functionalization of this compound?

- Methodological Answer : Employ factorial design to evaluate critical variables (e.g., temperature, solvent, catalyst loading). For example, a 2 factorial design tests interactions between reaction time (12–24 hrs), temperature (60–80°C), and amine equivalents (1.2–2.0 eq.). Response surface methodology (RSM) then identifies optimal conditions for yield and purity. Statistical validation via ANOVA ensures robustness .

Q. What advanced computational strategies elucidate the reaction mechanisms or regioselectivity in 8-substituted xanthine synthesis?

- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map transition states and activation energies for nucleophilic attack at C8. Molecular dynamics (MD) simulations model solvent effects on regioselectivity. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict substituent compatibility and side-reaction risks .

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodological Answer :

- Contradictory FTIR Peaks : Cross-validate with -NMR to distinguish carbonyl environments (e.g., lactam vs. ester C=O).

- Unexpected Byproducts : Use LC-MS/MS to trace intermediates. For example, over-alkylation at N7 (vs. C8) may occur if steric hindrance is underestimated. Adjust protecting groups (e.g., methyl vs. benzyl) to direct selectivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 8-substituted xanthines targeting adenosine receptors?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with altered alkyl/aryl groups (e.g., replacing diethylamino with piperazinyl or morpholino) and compare binding via radioligand assays (e.g., -DPCPX for A receptors).

- Pharmacophore Modeling : Overlay energy-minimized conformers of active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic pockets .

Q. How can AI-driven platforms enhance the development of novel derivatives or reaction pathways for this compound?

- Methodological Answer : Platforms like ICReDD integrate quantum mechanics/molecular mechanics (QM/MM) with ML to propose unexplored reaction pathways. For instance, AI might suggest using photoredox catalysis for C-H functionalization at C8, reducing reliance on pre-halogenated intermediates. Autonomous labs then validate predictions via high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.